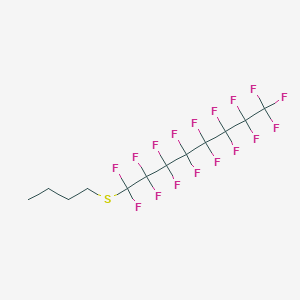
1-(Butylsulfanyl)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Butylsulfanyl)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane is a fluorinated organic compound characterized by the presence of a butylsulfanyl group attached to a highly fluorinated octane backbone. This compound is notable for its unique chemical properties, which are influenced by the extensive fluorination and the presence of the sulfur-containing butylsulfanyl group.
Vorbereitungsmethoden
The synthesis of 1-(Butylsulfanyl)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane typically involves the reaction of a fluorinated octane derivative with a butylsulfanyl precursor. One common method includes the nucleophilic substitution reaction where a fluorinated octane halide reacts with butylthiol in the presence of a base. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the fluorinated intermediates.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of specialized fluorination techniques and reagents is crucial to achieve the high degree of fluorination observed in this compound.
Analyse Chemischer Reaktionen
1-(Butylsulfanyl)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced under specific conditions, although the extensive fluorination makes it relatively resistant to reduction.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles such as thiolates or amines replace the butyl group.
Elimination: Under certain conditions, elimination reactions can lead to the formation of alkenes or alkynes from the butylsulfanyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can produce a variety of sulfur-containing derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Butylsulfanyl)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of extensive fluorination on chemical reactivity and stability. Its unique structure makes it a valuable tool for investigating fluorine-sulfur interactions.
Biology: The compound’s hydrophobic and lipophobic properties make it useful in studying membrane interactions and the behavior of fluorinated compounds in biological systems.
Medicine: Research into its potential as a drug delivery agent is ongoing, particularly due to its ability to interact with lipid membranes and its resistance to metabolic degradation.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and surfactants, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(Butylsulfanyl)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane involves its interaction with molecular targets through its fluorinated and sulfur-containing moieties. The extensive fluorination imparts high chemical stability and resistance to metabolic breakdown, while the butylsulfanyl group can engage in specific interactions with proteins and lipids. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(Butylsulfanyl)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane include other fluorinated sulfanyl derivatives, such as:
- 1-(Methylsulfanyl)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane
- 1-(Ethylsulfanyl)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane
- 1-(Propylsulfanyl)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane
These compounds share the extensive fluorination and the presence of a sulfanyl group but differ in the length and structure of the alkyl chain attached to the sulfur atom. The uniqueness of this compound lies in its specific alkyl chain length, which influences its chemical reactivity and interaction with biological systems.
Eigenschaften
CAS-Nummer |
89883-20-5 |
|---|---|
Molekularformel |
C12H9F17S |
Molekulargewicht |
508.24 g/mol |
IUPAC-Name |
1-butylsulfanyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane |
InChI |
InChI=1S/C12H9F17S/c1-2-3-4-30-12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27/h2-4H2,1H3 |
InChI-Schlüssel |
SOYPEPJSTLHETI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


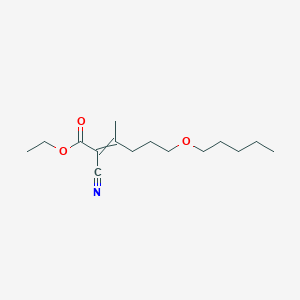
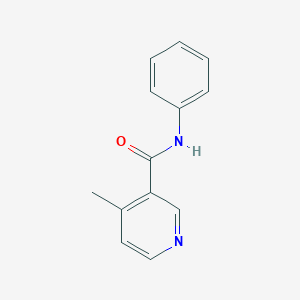
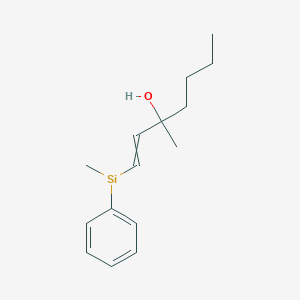
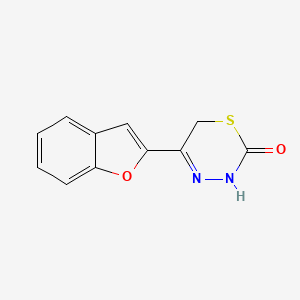
![N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)-4-methylbenzamide](/img/structure/B14380739.png)
![1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione](/img/structure/B14380747.png)



![N,N-Dibutyl-N-{[4-(trifluoromethyl)phenyl]methyl}butan-1-aminium chloride](/img/structure/B14380760.png)
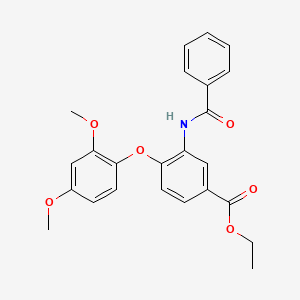
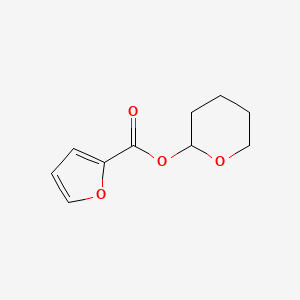
![N-([1,1'-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14380769.png)
![3,4-Dimethyl-2-pentylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14380772.png)
